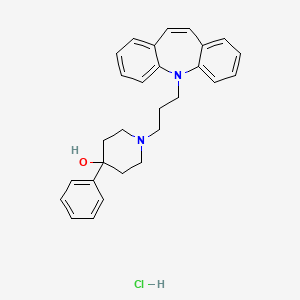
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol typically involves multiple steps. One common method starts with the N-acylation of 5H-dibenz(b,f)azepine with 3-chloropropionyl chloride in the presence of triethylamine as a base . This intermediate is then subjected to further reactions to introduce the piperidinol and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz(b,f)azepine: A basic fused tricyclic amine used as a starting material for various derivatives.
3-chloro-1-(5H-dibenz(b,f)azepine-5-yl)propan-1-one: An intermediate used in the synthesis of aminophenol derivatives.
Uniqueness
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol is unique due to its specific structural features and the presence of both piperidinol and phenyl groups
Properties
CAS No. |
26369-06-2 |
|---|---|
Molecular Formula |
C28H31ClN2O |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C28H30N2O.ClH/c31-28(25-11-2-1-3-12-25)17-21-29(22-18-28)19-8-20-30-26-13-6-4-9-23(26)15-16-24-10-5-7-14-27(24)30;/h1-7,9-16,31H,8,17-22H2;1H |
InChI Key |
GVMUXSKLSLNGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



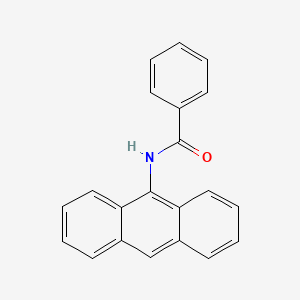

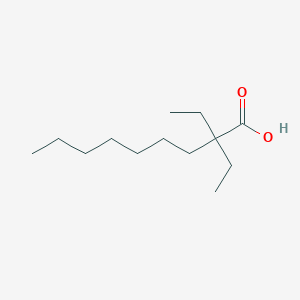
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
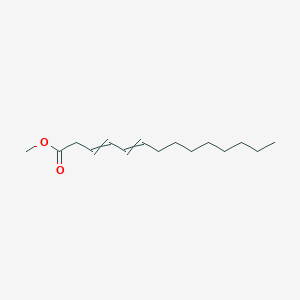
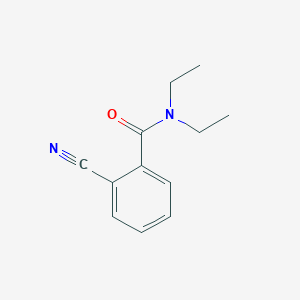
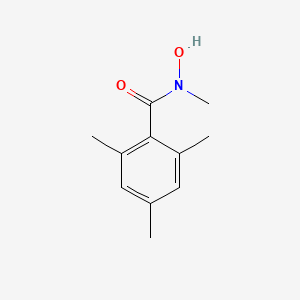
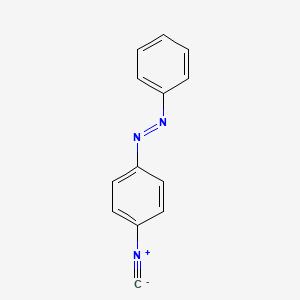
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
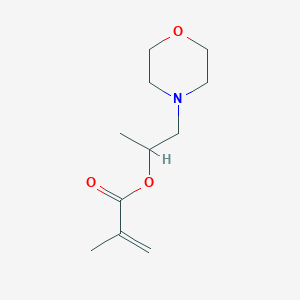
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)

